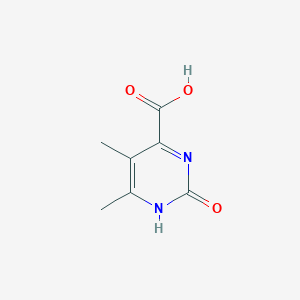

5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid

Descripción general

Descripción

5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound with a molecular formula of C7H8N2O3. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a base, such as sodium ethoxide, followed by acidification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 5,6-dimethyl-2,4-dioxo-1,2-dihydropyrimidine, while reduction could produce 5,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

-

Antiviral Activity

- Recent studies have indicated that derivatives of pyrimidine compounds, including 5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid, exhibit antiviral properties. Specifically, research has highlighted its potential against the Chikungunya virus by targeting the nsP3 macrodomain. The compound serves as a scaffold for developing inhibitors that could impede viral replication, showcasing an IC50 of 23 μM against this virus .

-

Fragment-Based Drug Design

- The compound has been utilized in fragment-based drug design approaches. Its structural characteristics allow it to bind effectively to specific protein targets involved in viral replication. This method has been employed to identify new therapeutic agents that can combat various viral infections by modifying the core structure of the compound .

-

Potential Use in Anticancer Research

- Preliminary investigations suggest that compounds with similar scaffolds may possess anticancer properties. The ability of 5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine derivatives to interact with cellular pathways involved in tumor growth is an area of ongoing research.

Case Studies

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available pyrimidine derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Future Perspectives

The ongoing research into this compound emphasizes its potential as a versatile building block in drug discovery. Its applications extend beyond antiviral activity; future studies may explore its role in treating various diseases through targeted molecular interactions.

Mecanismo De Acción

The mechanism of action of 5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

- 2-Oxo-1,2-dihydropyridine-3-carboxylic acid

- 1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Uniqueness

5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Actividad Biológica

5,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid (CAS: 941243-83-0) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its molecular formula and a molecular weight of 168.15 g/mol. The pyrimidine scaffold is known for its role in various pharmacological activities, including anticancer, antiviral, and antifungal properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant inhibitory effects on various cancer cell lines:

- MCF-7 and MDA-MB-231 Cells : The compound demonstrated an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells, indicating potent antiproliferative activity. In contrast, it showed a much lower effect on non-cancerous MCF10A cells, suggesting a selective action against cancerous cells with a nearly 20-fold window for cell differentiation .

- Mechanism of Action : The compound's mechanism appears to involve the inhibition of matrix metalloproteinases (MMP-2 and MMP-9), which are critical in tumor metastasis . Additionally, it has been observed to induce apoptosis in cancer cells through caspase activation pathways.

Antiviral Activity

This compound has also been investigated for its antiviral properties:

- Chikungunya Virus (CHIKV) : A fragment-based drug discovery approach revealed that this compound exhibits antiviral activity against CHIKV with an IC50 of 23 μM. It targets the nsP3 macrodomain essential for viral replication .

Antifungal Activity

The compound has shown promising antifungal activity against various strains:

- Candida Species : It demonstrated effective antifungal properties against fluconazole-resistant strains of Candida albicans, Saccharomyces cerevisiae, and Candida parapsilosis, with minimal inhibitory concentrations (MICs) ranging from 0.05 to 0.1 μg/mL .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and clearance rates:

| Parameter | Value |

|---|---|

| Oral Bioavailability (F) | 31.8% |

| Clearance | 82.7 ± 1.97 mL/h/kg |

| Acute Toxicity | No observed toxicity at 2000 mg/kg in mice |

Case Studies

- Study on Anticancer Efficacy : In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant inhibition of lung metastasis compared to control groups .

- Antiviral Efficacy Assessment : In vivo studies indicated that the compound could reduce viral loads significantly in infected mice models, confirming its direct effect on viral replication mechanisms .

Propiedades

IUPAC Name |

5,6-dimethyl-2-oxo-1H-pyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-3-4(2)8-7(12)9-5(3)6(10)11/h1-2H3,(H,10,11)(H,8,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXECTTZQEACQGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)N=C1C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.